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Cat. No.: B12397773 Get Quote

Technical Support Center: Oligonucleotide
Synthesis
This technical support center provides troubleshooting guides and frequently asked questions

regarding capping strategies for incomplete couplings in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the capping step in oligonucleotide synthesis?

The primary purpose of the capping step is to block unreacted 5'-hydroxyl groups on the

growing oligonucleotide chain that failed to couple with the phosphoramidite monomer in the

preceding coupling step.[1][2][3][4] This is crucial to prevent the formation of oligonucleotides

with internal base deletions, often referred to as (n-1) shortmers, which are difficult to separate

from the full-length product.[3][5] By acetylating these unreacted groups, they are rendered

inert for all subsequent synthesis cycles.[2][4]

Q2: What are the standard reagents used for capping?

The standard capping procedure involves a two-part reagent system. "Cap Mix A" typically

contains acetic anhydride, while "Cap Mix B" contains a catalyst, most commonly N-

methylimidazole (NMI).[1][2] These reagents are usually dissolved in a solvent like
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tetrahydrofuran (THF) or acetonitrile, often with a weak base such as pyridine or lutidine to

neutralize any acid generated during the reaction.[1][6]

Q3: What are the consequences of incomplete capping?

Incomplete capping leads to the persistence of unreacted 5'-hydroxyl groups, which can then

react in subsequent coupling cycles. This results in the synthesis of oligonucleotides with one

or more internal deletions of nucleotides (n-1, n-2, etc.).[5] These deletion sequences can be

challenging to purify, especially in trityl-on purifications, as they will also possess a 5'-DMT

group, causing them to co-elute with the full-length oligonucleotide.[5] Ultimately, a high

percentage of deletion mutants can render the final oligonucleotide product ineffective for

downstream applications.[2]

Q4: Can capping efficiency be improved?

Yes, several strategies can improve capping efficiency. One common approach is to perform a

second capping step after the oxidation step ("cap/ox/cap" cycle).[2] This is thought to help by

drying the solid support after the aqueous oxidation step, as residual water can inhibit the

subsequent coupling reaction.[2][7] Additionally, ensuring the use of anhydrous reagents and

solvents is critical, as moisture can negatively impact the efficiency of both coupling and

capping.[2]

Q5: Are there alternatives to the standard acetic anhydride capping method?

Yes, alternative capping reagents are available. One such alternative is the UniCap

Phosphoramidite, which is a phosphoramidite of diethylene glycol monoethyl ether.[5] This

reagent can offer nearly 99% capping efficiency and is particularly useful in applications like

microarray synthesis where the polarity of the surface needs to be maintained.[5] Another

approach involves using the byproducts of certain sulfurization reagents to act as in-situ

capping agents in the synthesis of phosphorothioate oligonucleotides, potentially eliminating

the need for a separate acetic anhydride capping step.[8]
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Issue Potential Cause Recommended Solution

High levels of (n-1) deletion

sequences in the final product.

Incomplete capping of

unreacted 5'-hydroxyl groups.

- Verify the freshness and

concentration of your capping

reagents (Cap A and Cap B). -

Implement a double capping

protocol (before and after

oxidation).[2][7] - Ensure all

reagents and solvents are

anhydrous.[2]

Low coupling efficiency in later

synthesis cycles.

Residual moisture from the

oxidation step interfering with

the subsequent coupling

reaction.

- Introduce a second capping

step after oxidation to

effectively dry the support.[2]

[7] The pyridine or lutidine in

the capping mixture is more

efficient at removing water

than acetonitrile alone.[2]

Formation of fluorescent

adducts, particularly with dG.

Use of dimethylaminopyridine

(DMAP) as a capping activator.

- Replace DMAP with N-

methylimidazole (NMI) in your

Cap B solution.[5]

Unexpected side reactions

during phosphorothioate

synthesis.

Performing the capping step

before sulfurization when using

certain sulfurizing reagents.

- For phosphorothioate

synthesis, the capping step

should be performed after the

sulfurization step to prevent

interference with the sulfur

transfer reaction.[3]

Reduced yield of full-length

product with long

oligonucleotides.

Accumulation of small

inefficiencies over many

cycles, including capping

failures.

- Optimize all steps of the

synthesis cycle, paying close

attention to coupling and

capping efficiency. - Consider

using alternative, more efficient

capping reagents like UniCap

Phosphoramidite.[5]
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Quantitative Data on Capping Reagents
Capping Reagent Activator Capping Efficiency Notes

Acetic Anhydride
N-Methylimidazole

(10%)
~90%

Efficiency is

concentration-

dependent.

Acetic Anhydride
N-Methylimidazole

(16%)
~97%

Higher activator

concentration

improves efficiency.[5]

UniCap

Phosphoramidite
Tetrazole ~99%

Offers very high

capping efficiency and

is stable on the

synthesizer.[5]

Experimental Protocols
Standard Acetic Anhydride Capping Protocol
This protocol describes the standard capping step using acetic anhydride and N-

methylimidazole during solid-phase oligonucleotide synthesis.

Reagents:

Cap A: A solution of acetic anhydride in an appropriate solvent (e.g., THF or acetonitrile),

often with a base like lutidine or pyridine.

Cap B: A solution of N-methylimidazole in an appropriate solvent (e.g., THF or acetonitrile).

Procedure:

Following the coupling step, wash the solid support with acetonitrile to remove any unreacted

phosphoramidite and activator.

Deliver Cap A and Cap B solutions simultaneously to the synthesis column.

Allow the capping reaction to proceed for a specified time (typically 30 seconds to 2 minutes,

depending on the synthesizer and protocol).
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Wash the solid support thoroughly with acetonitrile to remove excess capping reagents and

byproducts.

UniCap Phosphoramidite Capping Protocol
This protocol outlines the use of UniCap Phosphoramidite as an alternative capping agent.

Reagents:

UniCap Phosphoramidite solution: UniCap Phosphoramidite dissolved in anhydrous

acetonitrile to the standard amidite concentration.

Activator solution: Standard phosphoramidite activator (e.g., tetrazole or a derivative) in

anhydrous acetonitrile.

Procedure:

Following a mock coupling (or a failed coupling), wash the solid support with acetonitrile.

Deliver the UniCap Phosphoramidite solution and the activator solution to the synthesis

column.

Allow the coupling/capping reaction to proceed for the standard coupling time.

Wash the solid support with acetonitrile.

The standard capping steps with acetic anhydride can be omitted from the synthesis cycle

when using UniCap.[5]
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Solid-Phase Oligonucleotide Synthesis Cycle

1. Deblocking
(Detritylation)

2. Coupling

Free 5'-OH

3. Capping

~99% Coupled

~1% Uncoupled
(Failure)

4. Oxidation

Blocked Failures

Stable Phosphate
Triester

Click to download full resolution via product page

Caption: The four main steps in the phosphoramidite method of oligonucleotide synthesis.
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Capping Reaction Logical Flow

Unreacted 5'-OH on Solid Support

Cap A (Acetic Anhydride)
+ Cap B (N-Methylimidazole)

Introduction of Capping Reagents

Acetylation of 5'-OH

Capped (Inert) 5'-Acetyl Group

Proceed to Next Synthesis Cycle

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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